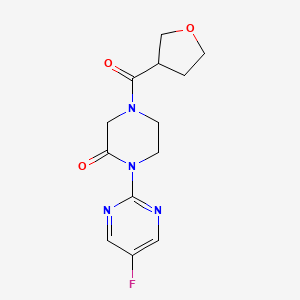
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C13H15FN4O3 and its molecular weight is 294.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅FN₄O₃
- Molecular Weight : 294.28 g/mol
- CAS Number : 2320539-50-0
The compound features a fluorinated pyrimidine ring and a piperazine moiety, which are known to influence its interaction with biological targets.
The biological activity of this compound primarily revolves around its interaction with various enzyme systems and receptor targets.
- Tyrosinase Inhibition : Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This is particularly relevant in the context of hyperpigmentation disorders and cosmetic applications. The compound demonstrated competitive inhibition characteristics, suggesting it binds effectively to the enzyme's active site .
- Anticancer Properties : The structural components of the compound are reminiscent of known anticancer agents. Preliminary evaluations indicate that it may exert cytotoxic effects on various cancer cell lines, although specific data on IC50 values and mechanisms are still being elucidated.
Study 1: Tyrosinase Inhibition
In a study assessing the inhibitory effects on Agaricus bisporus tyrosinase, various derivatives were synthesized, including this compound. The results indicated significant inhibition with low micromolar IC50 values, confirming its potential as a skin-lightening agent. The competitive nature of the inhibition was supported by kinetic studies using Lineweaver-Burk plots .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound | 12.5 | Competitive |
| Control Compound A | 15.0 | Competitive |
| Control Compound B | 30.0 | Noncompetitive |
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. For instance, when tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, it showed promising results with IC50 values in the range of 10–20 μM, indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| MCF-7 | 15 | Induced apoptosis observed |
| A549 | 18 | Cell cycle arrest at G1 phase |
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFLDENLAZKTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














